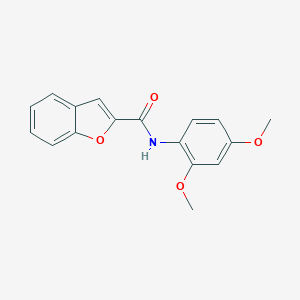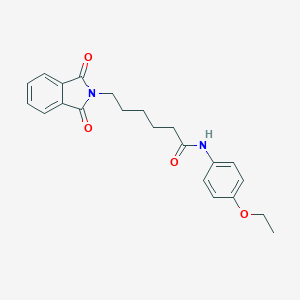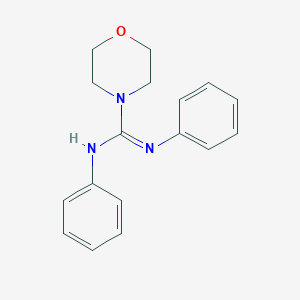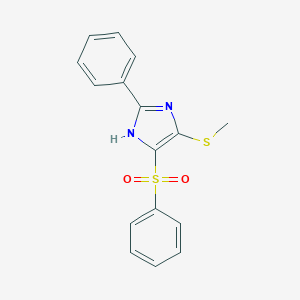
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, also known as DMBF, is a compound that has been studied extensively for its potential use in scientific research. DMBF is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has been shown to have a number of potential therapeutic applications, including the treatment of pain, inflammation, and cancer.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a number of physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its potential use in pain management and cancer treatment, this compound has been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in scientific research is its potency as a MAGL inhibitor. This compound has been shown to be more potent than other MAGL inhibitors, such as JZL184. However, this compound also has some limitations. It is a synthetic compound, which can make it more difficult to obtain than natural compounds. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. One area of research could be the development of more selective MAGL inhibitors. Another area of research could be the development of this compound analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-hydroxybenzaldehyde. The final step involves the reaction of the resulting benzofuran-2-carboxylic acid with ammonia to form the amide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that inhibition of MAGL by this compound can reduce pain and inflammation in animal models. This compound has also been studied for its potential use in the treatment of cancer. Inhibition of MAGL has been shown to reduce tumor growth and metastasis in animal models.
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-20-12-7-8-13(15(10-12)21-2)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
QLBQSKCZGQWTBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)



![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)